molecular formula C10H9F4N3S B11736996 N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B11736996
M. Wt: 279.26 g/mol
InChI Key: NLSPMLCNVUPLBZ-UHFFFAOYSA-N
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Description

N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a complex organic compound that features a unique combination of fluorinated thiophene and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves multiple steps, starting with the preparation of the fluorinated thiophene and pyrazole intermediates. One common method involves the reaction of 5-fluorothiophene-2-carbaldehyde with methylhydrazine to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring. The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Scientific Research Applications

N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to its combination of fluorinated thiophene and pyrazole rings, along with the trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H9F4N3S

Molecular Weight

279.26 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-amine

InChI

InChI=1S/C10H9F4N3S/c1-17-9(4-7(16-17)10(12,13)14)15-5-6-2-3-8(11)18-6/h2-4,15H,5H2,1H3

InChI Key

NLSPMLCNVUPLBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)NCC2=CC=C(S2)F

Origin of Product

United States

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